molecular formula C14H14N4OS B1225931 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide CAS No. 74270-70-5

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide

Cat. No.: B1225931
CAS No.: 74270-70-5
M. Wt: 286.35 g/mol
InChI Key: DUCBLVDTLSAVMM-UHFFFAOYSA-N
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Description

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide is a chemical compound with the molecular formula C14H14N4OS It belongs to the class of semicarbazides, which are known for their diverse biological activities This compound is characterized by the presence of an isonicotinoyl group and a tolyl group attached to a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide can be synthesized through the reaction of isonicotinic acid hydrazide with 2-tolyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thiourea derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinoyl or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isonicotinoyl-4-(2-tolyl)thiosemicarbazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting its anticancer effects.

Comparison with Similar Compounds

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide can be compared with other semicarbazides and thiosemicarbazides:

    Similar Compounds:

Uniqueness:

  • The presence of the 2-tolyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other semicarbazides and thiosemicarbazides with different substituents.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-12(10)16-14(20)18-17-13(19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCBLVDTLSAVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225282
Record name 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74270-70-5
Record name 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074270705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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